![molecular formula C10H16N2O2S B1452599 N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide CAS No. 1042608-94-5](/img/structure/B1452599.png)
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide
Overview
Description
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.32 g/mol . It is also known by its IUPAC name, N-[3-(isopropylamino)phenyl]methanesulfonamide . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an isopropylamino group.
Preparation Methods
The synthesis of N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with isopropylamine under specific conditions . The reaction proceeds through the reduction of the nitro group to an amino group, followed by the substitution of the amino group with the isopropylamino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide can be compared with other similar compounds, such as:
N-{3-[(ethylamino)phenyl]methanesulfonamide: This compound has an ethylamino group instead of an isopropylamino group, which may result in different chemical and biological properties.
N-{3-[(methylamino)phenyl]methanesulfonamide: The presence of a methylamino group in place of the isopropylamino group can also lead to variations in reactivity and activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Overview
- Molecular Formula : C10H16N2O2S
- Molecular Weight : 228.32 g/mol
- CAS Number : 1042608-94-5
The compound is synthesized through the reaction of 3-nitrobenzenesulfonamide with isopropylamine, leading to various applications in medicinal chemistry due to its unique structure and functional groups.
Biological Activities
This compound exhibits several notable biological activities, primarily:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, which is critical in various diseases including arthritis and other inflammatory conditions. It may inhibit pro-inflammatory cytokines, thus playing a role in modulating immune responses .
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain protein kinases, which are crucial in cellular signaling pathways related to cancer and other diseases. This inhibition can lead to reduced cell proliferation and survival in specific cancer types .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound likely interacts with protein kinases, disrupting their activity and thereby influencing cellular signaling pathways essential for cell growth and survival .
- Cytokine Modulation : By affecting the production of inflammatory cytokines, it can alter the immune response, potentially providing therapeutic benefits in inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against a range of bacterial strains, suggesting its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound effectively suppressed nitric oxide production in lipopolysaccharide-induced inflammation models. This finding supports its use as a therapeutic agent for conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonamide derivatives to highlight its unique properties:
Compound Name | Structure Variation | Biological Activity |
---|---|---|
N-{3-[(ethylamino)phenyl]methanesulfonamide} | Ethyl instead of isopropyl | Similar antimicrobial properties |
N-{3-[(methylamino)phenyl]methanesulfonamide} | Methyl instead of isopropyl | Reduced enzyme inhibition compared to target compound |
Properties
IUPAC Name |
N-[3-(propan-2-ylamino)phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXGVKJAKVHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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